
2,6-Dptbn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dptbn is a chemical compound with the molecular formula C11H11F2NO It is known for its unique structure, which includes a difluorophenyl group and a tert-butylnitrone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dptbn typically involves the reaction of 2,6-difluorobenzaldehyde with tert-butylamine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrone compound. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials. Industrial production may also involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Dptbn undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrone group to an amine group.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,6-Dptbn has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dptbn involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a radical scavenger, neutralizing free radicals and preventing oxidative damage. It may also interact with specific pathways involved in inflammation and cellular signaling, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorophenyl-N-methyl-nitrone
- 2,6-Difluorophenyl-N-ethyl-nitrone
- 2,6-Difluorophenyl-N-isopropyl-nitrone
Uniqueness
2,6-Dptbn is unique due to its tert-butyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity.
Properties
CAS No. |
134152-13-9 |
|---|---|
Molecular Formula |
C11H14F2NO |
Molecular Weight |
214.23 g/mol |
InChI |
InChI=1S/C11H14F2NO/c1-11(2,3)14(15)7-8-9(12)5-4-6-10(8)13/h4-6H,7H2,1-3H3 |
InChI Key |
APUWMQRLCGJWGC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC1=C(C=CC=C1F)F)[O] |
Canonical SMILES |
CC(C)(C)N(CC1=C(C=CC=C1F)F)[O] |
Synonyms |
2,6-difluorophenyl-N-tert-butylnitrone 2,6-DPTBN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


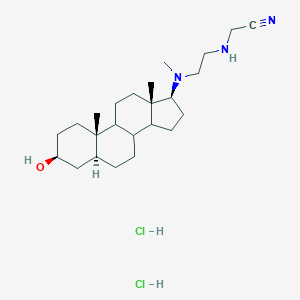
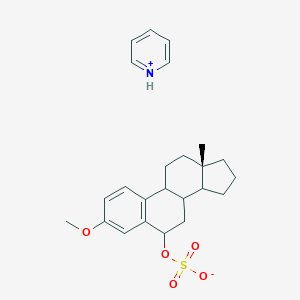
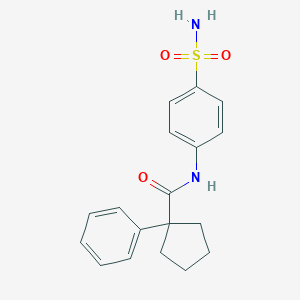
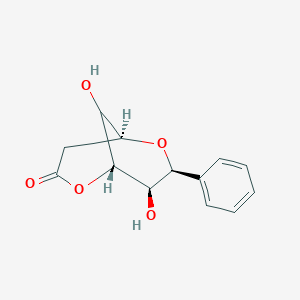
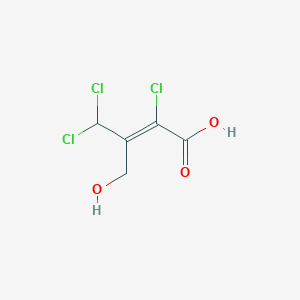
![Methyl 2-[(1R,2S,4R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate](/img/structure/B237985.png)

![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)


